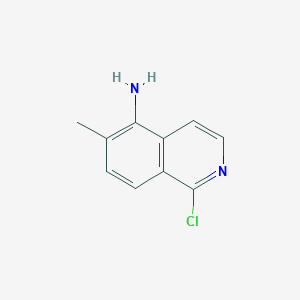
1-Chloro-6-methylisoquinolin-5-amine
Descripción general
Descripción
1-Chloro-6-methylisoquinolin-5-amine is a chemical compound with the molecular formula C10H9ClN2 . It is used for pharmaceutical testing .
Molecular Structure Analysis
The molecular structure of 1-Chloro-6-methylisoquinolin-5-amine consists of a benzene ring fused to a pyridine ring, forming an isoquinoline moiety . The molecular weight of this compound is 192.64 g/mol.Aplicaciones Científicas De Investigación
Synthesis and Chemical Properties
Amination Processes and Chemical Reactions : 1-Chloro-6-methylisoquinolin-5-amine is used in various amination processes. For instance, nitroisoquinolines, including those with chloro substitutions, are aminated to create mono- or bis(methylamino)-substituted compounds, showcasing its potential in the synthesis of diverse chemical structures (Woźniak & Nowak, 1994).
Redox-Annulations : It undergoes redox-neutral annulations with electron-deficient substrates, demonstrating its reactivity and potential use in complex molecular synthesis (Paul, Adili, & Seidel, 2019).
Biological and Pharmacological Research
Role in Neurological Conditions : Compounds structurally related to 1-Chloro-6-methylisoquinolin-5-amine are found in the brain and have been linked to conditions like Parkinson's disease, indicating its relevance in neurological research (Kotake et al., 1995).
Antimicrobial Activity : Derivatives of chloro-methylquinoline, similar in structure to 1-Chloro-6-methylisoquinolin-5-amine, have shown promising antifungal and antibacterial activities, suggesting potential applications in antimicrobial research (Kumar et al., 2011).
Anticancer Properties : Research on quinoline derivatives, akin to 1-Chloro-6-methylisoquinolin-5-amine, has uncovered potent apoptosis-inducing properties and effectiveness in cancer models, pointing to its significance in oncological studies (Sirisoma et al., 2009).
Propiedades
IUPAC Name |
1-chloro-6-methylisoquinolin-5-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9ClN2/c1-6-2-3-8-7(9(6)12)4-5-13-10(8)11/h2-5H,12H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HGPNXRQQKNCLMI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(C=C1)C(=NC=C2)Cl)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Chloro-6-methylisoquinolin-5-amine | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

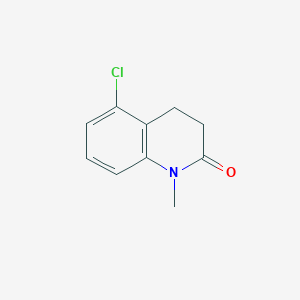
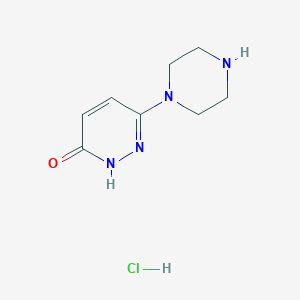
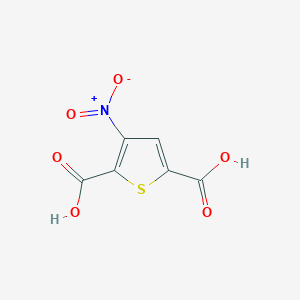
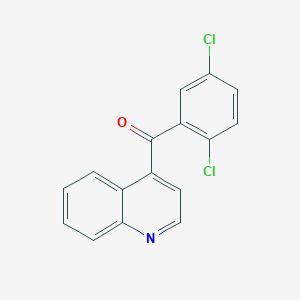
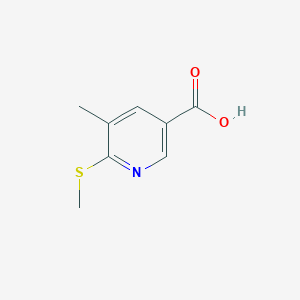
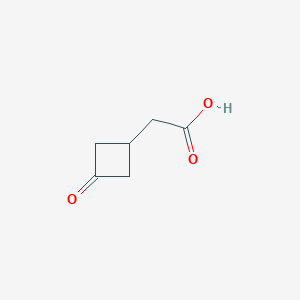
![4,7-Dibromobenzo[c][1,2,5]thiadiazole-5,6-diamine](/img/structure/B1429116.png)
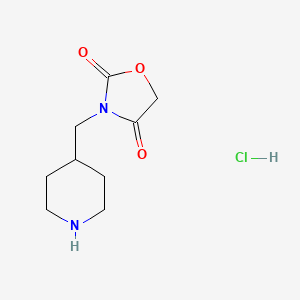
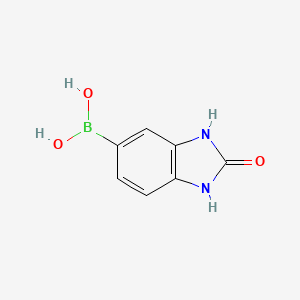
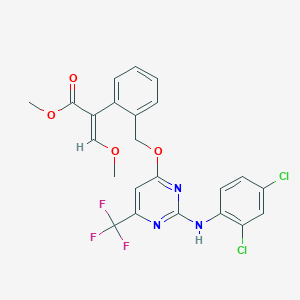
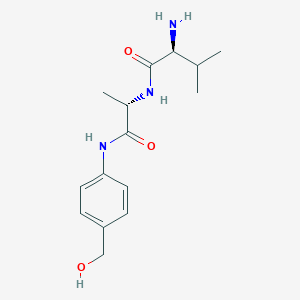
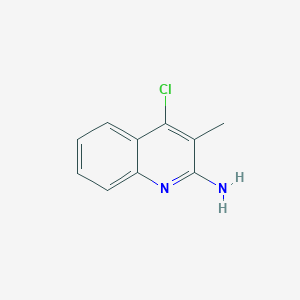
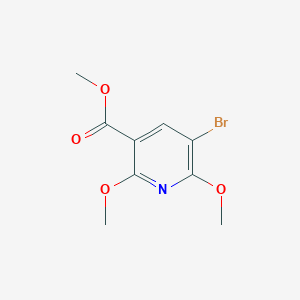
![3-Oxaspiro[5.5]undecan-9-one](/img/structure/B1429127.png)